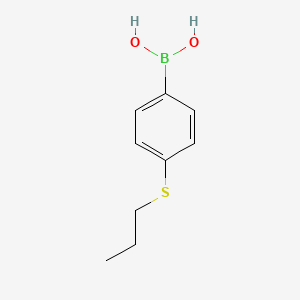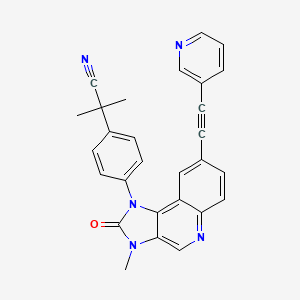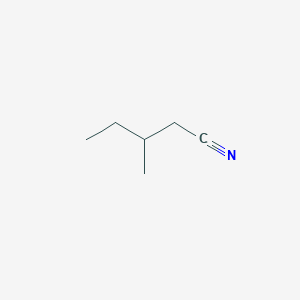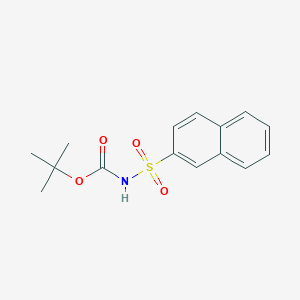
N-Boc-2-naphthalenesulfonamide
Übersicht
Beschreibung
It is a white to off-white powder with a molecular formula of C15H17NO4S and a molecular weight of 307.36 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent and intermediate in organic synthesis.
Vorbereitungsmethoden
N-Boc-2-naphthalenesulfonamide can be synthesized via several methods. One common method involves the reaction of 2-naphthalenesulfonyl chloride with di-tert-butyl dicarbonate and an amine. Another method is the carbamoylation of 2-naphthalenesulfonic acid. These reactions typically occur under mild conditions and yield high purity products. Industrial production methods often involve the use of mesoporous silica phenylsulfonic acid as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free conditions at ambient temperature .
Analyse Chemischer Reaktionen
N-Boc-2-naphthalenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include di-tert-butyl dicarbonate, DMAP, and various Lewis acids . The major products formed from these reactions are typically sulfonamides, ureas, and amides. The compound’s stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions make it a versatile reagent in organic synthesis .
Wissenschaftliche Forschungsanwendungen
N-Boc-2-naphthalenesulfonamide is primarily used as an intermediate in organic synthesis. It is employed in the preparation of various compounds, including sulfonamides, ureas, and amides. Additionally, it is used in the synthesis of agrochemicals, such as herbicides and fungicides. In medicinal chemistry, it has been studied for its potential to inhibit cancer cell proliferation and tumor growth in preclinical models. The compound’s versatility and stability make it a valuable tool in various fields of research, including drug discovery, material science, and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Boc-2-naphthalenesulfonamide involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group provides stability to the compound, allowing it to undergo various chemical transformations without degradation . The Boc group can be selectively cleaved under mild acidic conditions, making it a useful tool in peptide synthesis and other organic reactions . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to protect amine groups during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
N-Boc-2-naphthalenesulfonamide is similar to other Boc-protected amines, such as N-Boc-2-naphthylsulfonamide and N-Boc-2-naphthalenesulfonylcarbamate. These compounds share similar chemical properties and are used in similar applications. this compound is unique in its stability and resistance to catalytic hydrogenolysis and basic conditions . This makes it a preferred choice in many organic synthesis reactions where stability and selectivity are crucial .
Eigenschaften
IUPAC Name |
tert-butyl N-naphthalen-2-ylsulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-15(2,3)20-14(17)16-21(18,19)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCXVASJISKFKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465583 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461441-06-5 | |
| Record name | N-Boc-2-naphthalenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



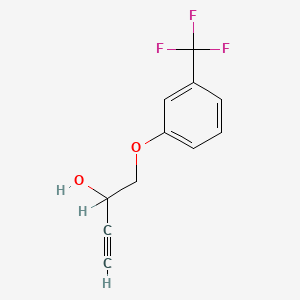


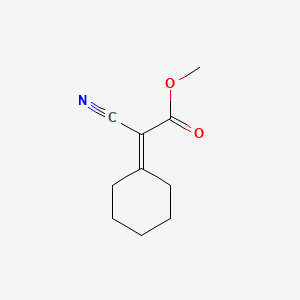
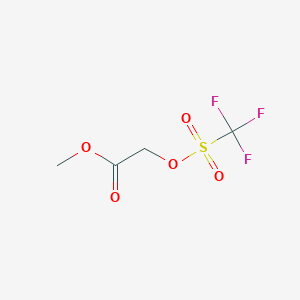

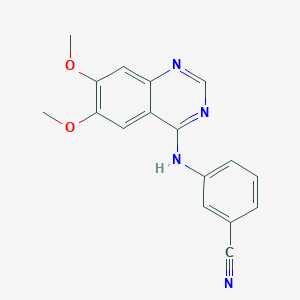

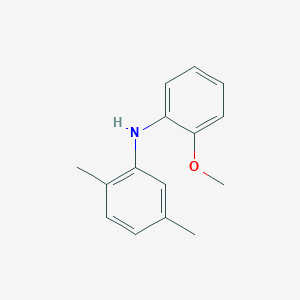
![N-[(1S,4R)-10-Camphorsulphonyl]-(1R, 2R)-1, 2-diphenylethylenediamine](/img/structure/B1609940.png)
